molecular formula C9H11NO2 B1432369 3-(5-Methylpyridin-2-yl)propanoic acid CAS No. 1256786-83-0

3-(5-Methylpyridin-2-yl)propanoic acid

Cat. No.: B1432369
CAS No.: 1256786-83-0
M. Wt: 165.19 g/mol
InChI Key: NQPVZTSPKGOTNZ-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-2-yl)propanoic acid is a compound with the CAS Number: 1256786-83-0 . It has a molecular weight of 165.19 and its IUPAC name is 3-(5-methyl-2-pyridinyl)propanoic acid . It is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 165.19 .

Safety and Hazards

The safety information available indicates that 3-(5-Methylpyridin-2-yl)propanoic acid has the following hazard statements: H302;H315;H319;H335 . The precautionary statements are P261;P280;P301+P312;P302+P352;P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

3-(5-Methylpyridin-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can modulate cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting its activity . Alternatively, it may enhance the activity of certain enzymes by stabilizing their active conformations. Changes in gene expression can also occur as a result of these molecular interactions, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular function. Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and function, which can be attributed to the compound’s interactions with various biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity . Threshold effects are also noted, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound may influence the activity of enzymes involved in the breakdown and synthesis of various metabolites, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of the compound can affect its efficacy and interactions with target biomolecules, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.

Properties

IUPAC Name

3-(5-methylpyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPVZTSPKGOTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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